2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJEXIUGRXKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the following steps:
Thiophene Introduction: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids or esters.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group back to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound featuring a benzamide core with a bromine atom and a thiophene ring. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24 g/mol . The presence of the thiophene ring distinguishes this compound, imparting specific electronic and steric properties.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is used in various scientific research fields:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology It is potentially used as a probe to study biological pathways involving thiophene derivatives.
- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing organic semiconductors and other advanced materials.
The biological activity is attributed to the compound's interaction with molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and hydroxyl substituents may further modulate the compound's binding affinity and specificity, influencing various biochemical pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound and its ability to inhibit cell proliferation in various cancer cell lines. Compounds with similar structural motifs have demonstrated promising results against breast cancer and leukemia cells. The mechanism often involves inhibiting key enzymes involved in cell growth and survival pathways.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro assays indicate that derivatives similar to this compound exhibit activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) reported range from 5 to 10 µg/mL, demonstrating a potential for development as an antimicrobial agent.
Anticancer Activity in Leukemia Models
A study investigated the effects of related benzamide derivatives on CCRF-CEM human T-cell leukemia cells. Results indicated that certain analogs significantly inhibited cell growth, suggesting that modifications to the benzamide structure can enhance anticancer efficacy.
Antimicrobial Efficacy
In a comparative analysis, compounds featuring thiophene rings were tested against standard antibiotics. Findings revealed that certain derivatives showed enhanced antibacterial activity when compared to ciprofloxacin, indicating their potential as alternative therapeutic agents.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl and bromine substituents can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but with a furan ring instead of thiophene.
2-bromo-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can result in different biological activities and chemical reactivity compared to its analogs with furan or pyridine rings.
Biological Activity
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound that has garnered attention due to its unique structural features, particularly the presence of a thiophene ring and hydroxyl group. These characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C14H14BrNO2S
- Molecular Weight: 340.24 g/mol
- CAS Number: 1351598-44-1
The biological activity of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is attributed to its interaction with various molecular targets. The thiophene ring can engage with enzymes and receptors, potentially inhibiting their activity. The bromine and hydroxyl substituents may further modulate the compound's binding affinity and specificity, influencing various biochemical pathways .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results against breast cancer and leukemia cells. The mechanism often involves the inhibition of key enzymes involved in cell growth and survival pathways .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro assays indicate that derivatives similar to 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide exhibit activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) reported range from 5 to 10 µg/mL, demonstrating a potential for development as an antimicrobial agent .
Case Studies
-
Anticancer Activity in Leukemia Models:
A study investigated the effects of related benzamide derivatives on CCRF-CEM human T-cell leukemia cells. The results indicated that certain analogs significantly inhibited cell growth, suggesting that modifications to the benzamide structure can enhance anticancer efficacy . -
Antimicrobial Efficacy:
In a comparative analysis, compounds featuring thiophene rings were tested against standard antibiotics. The findings revealed that certain derivatives showed enhanced antibacterial activity when compared to ciprofloxacin, indicating their potential as alternative therapeutic agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
